

In Vitro Characterization of Small Molecule BAX Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: BAX-IN-1
Cat. No.: B15581629

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of emerging small molecule inhibitors targeting the pro-apoptotic protein BAX. As the initial query for "**BAX-IN-1**" did not yield a specific compound, this document focuses on two well-characterized classes of BAX inhibitors: BAX Activation Inhibitors (BAIs), with a focus on BAI1, and BAX/BAK Oligomerization Inhibitors, including MSN-125 and DAN004. These compounds serve as exemplary models for understanding the methodologies and data crucial for the preclinical assessment of novel BAX-targeted therapeutics.

Introduction to BAX Inhibition

BAX, a pivotal member of the BCL-2 family, plays a central role in the intrinsic pathway of apoptosis. Upon activation by various cellular stresses, BAX translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c and subsequent caspase activation. Dysregulation of this process is implicated in numerous diseases, making BAX an attractive therapeutic target. Small molecule inhibitors of BAX aim to prevent apoptosis in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.

Quantitative Data Summary

The following tables summarize the key in vitro and cell-based quantitative data for representative small molecule BAX inhibitors.

Table 1: In Vitro Activity of BAX Activation Inhibitors (BAIs)

Compound	Assay	Description	IC50
BAI1	tBID-induced BAX-mediated membrane permeabilization	Measures the inhibition of BAX-driven liposomal dye release upon activation by tBID.[1]	3.3 μ M[1][2]
BAI2	tBID-induced BAX-mediated membrane permeabilization	Measures the inhibition of BAX-driven liposomal dye release upon activation by tBID.[1]	4.6 μ M[1]
BAI1	TNF α + Cycloheximide-induced Apoptosis	Measures the inhibition of apoptosis in wild-type Mouse Embryonic Fibroblasts (MEFs).[1]	1.8 μ M[1][3]
BAI1	tBID-induced BAX membrane association/translocation	Quantifies the inhibition of BAX movement to the liposomal membrane upon tBID activation.[1]	5 \pm 1 μ M[1]
BAI1	BIM SAHB-induced BAX membrane association/translocation	Quantifies the inhibition of BAX movement to the liposomal membrane upon BIM SAHB activation.[1]	2 \pm 1 μ M[1]

Table 2: In Vitro Activity of BAX/BAK Oligomerization Inhibitors

Compound	Assay	Description	IC50
DAN004	Liposome Dye Release Assay	Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4]	0.7 μ M[4]
MSN-125	Liposome Dye Release Assay	Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4]	4 μ M[4]
MSN-50	Liposome Dye Release Assay	Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4]	6 μ M[4]
BJ-1-BP	Liposome Dye Release Assay	Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4]	6 μ M[4]
BJ-1	Liposome Dye Release Assay	Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4]	9 μ M[4]
MSN-125	Mitochondrial Outer Membrane Permeabilization (MOMP)	Measures the prevention of MOMP in isolated mitochondria.[5]	4 μ M[5]

Key Experimental Protocols

Detailed methodologies for the pivotal assays used in the in vitro characterization of BAX inhibitors are outlined below.

Liposomal Release Assay

This cell-free assay is a cornerstone for assessing the ability of a compound to inhibit BAX-mediated membrane permeabilization.^[1]

Objective: To quantify the inhibition of BAX-induced leakage of fluorescent dye from liposomes.

Materials:

- Recombinant full-length BAX protein.
- BAX activator (e.g., tBID, BIM SAHB peptide).
- Test compounds (e.g., BAIs, MSN-125).
- Liposomes encapsulating a fluorophore (e.g., ANTS) and a quencher (e.g., DPX).
- Assay buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2).
- 96-well black plates.
- Fluorescence plate reader.

Protocol:

- **Liposome Preparation:** Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane and encapsulate a solution of a fluorescent dye and its quencher.
- **Reaction Setup:** In a 96-well plate, combine the assay buffer, recombinant BAX protein, and the test compound at various concentrations.
- **Initiation of Permeabilization:** Add the BAX activator to initiate BAX conformational change and insertion into the liposomal membrane.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, allowing for BAX-mediated pore formation.

- **Fluorescence Measurement:** Measure the fluorescence intensity. The release of the fluorophore from the liposome leads to its dequenching and a consequent increase in fluorescence.
- **Data Analysis:** Calculate the percentage of dye release relative to a positive control (e.g., detergent-lysed liposomes) and a negative control (e.g., BAX without activator). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay is employed to investigate the direct binding of inhibitors to BAX or to monitor the disruption of BAX interactions with other proteins or peptides.

Objective: To measure the binding affinity of a test compound to BAX or its ability to disrupt BAX-protein/peptide interactions.

Materials:

- Recombinant BAX protein.
- Fluorescently labeled ligand (e.g., a fluorescently tagged BH3 peptide like BIM SAHB).
- Test compounds.
- Assay buffer.
- 96-well black plates.
- Fluorescence plate reader with polarization filters.

Protocol:

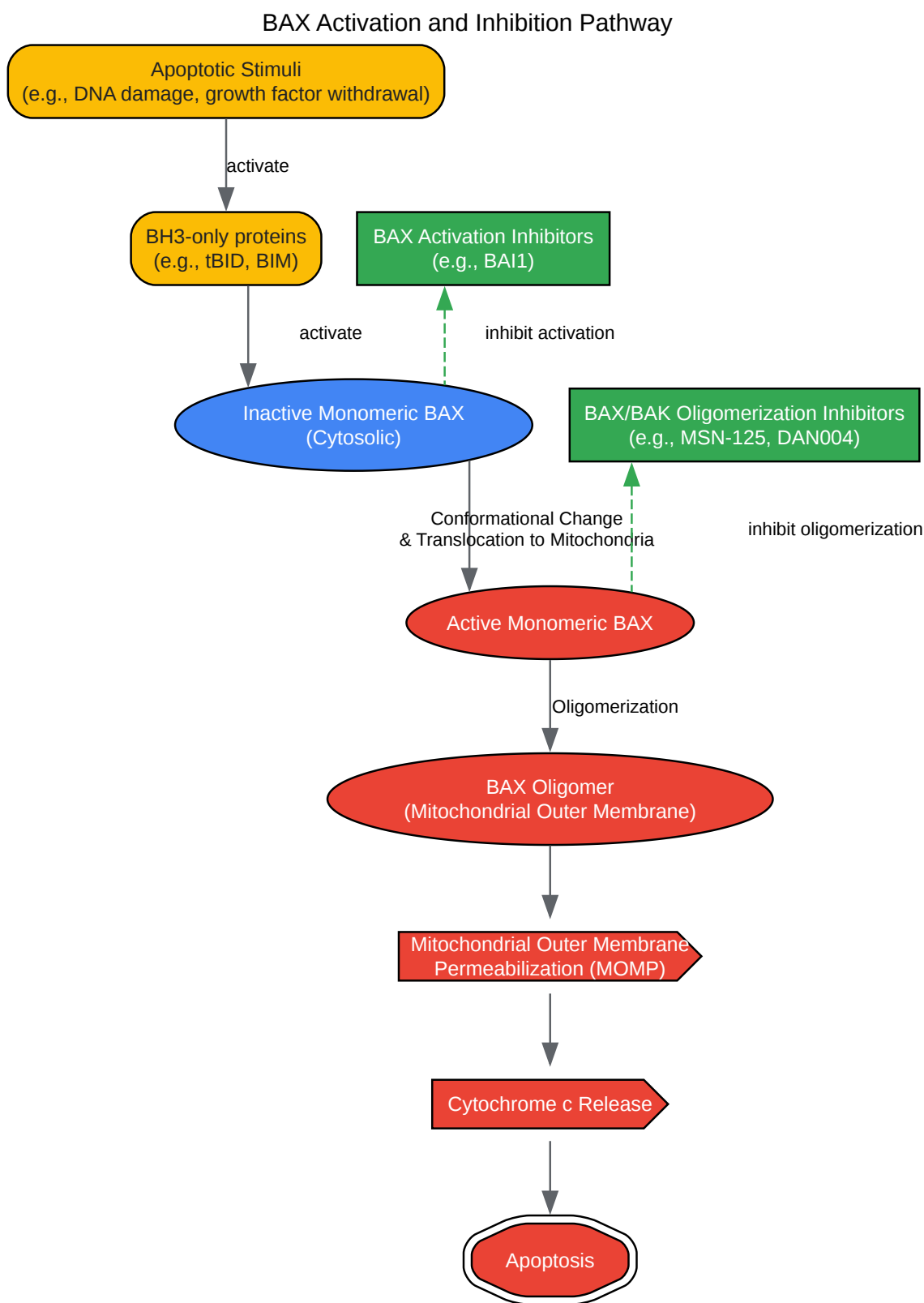
- **Reaction Setup:** In a 96-well plate, add the assay buffer, fluorescently labeled ligand, and varying concentrations of the test compound.
- **Addition of BAX:** Add a constant concentration of recombinant BAX protein to all wells.

- Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: Excite the sample with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane. The instrument calculates the fluorescence polarization (mP).
- Data Analysis: A change in the molecular weight of the fluorescently labeled ligand upon binding to BAX (or displacement by a competitor) results in a change in its rotational speed and thus a change in the measured fluorescence polarization. Plot the change in mP against the concentration of the test compound to determine binding constants (K_d) or inhibitory concentrations (IC_{50}).

Visualizing Mechanisms and Workflows

BAX Activation and Inhibition Pathway

The following diagram illustrates the key steps in BAX activation and the points of intervention for the described small molecule inhibitors.

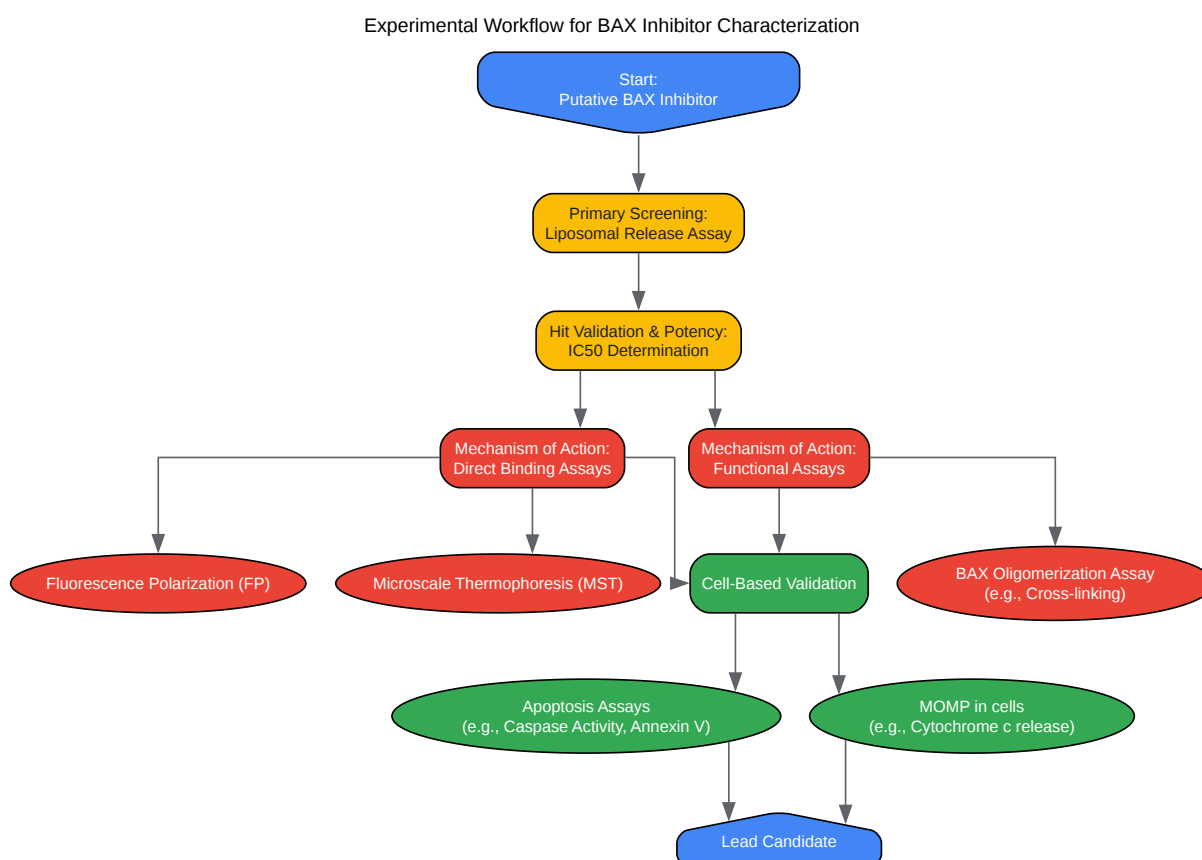


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Caption: Signaling pathway of BAX activation and points of inhibition.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of novel small molecule BAX inhibitors.



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